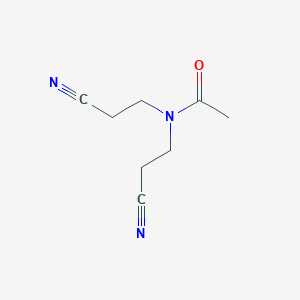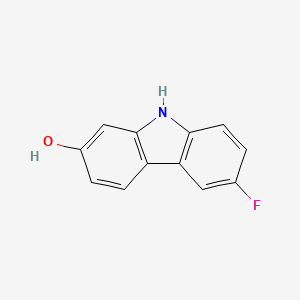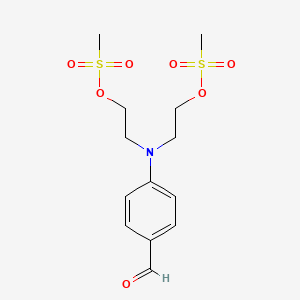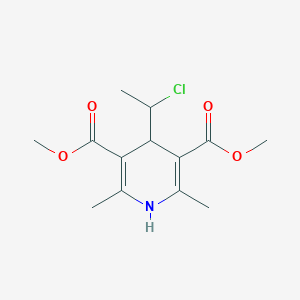
5-(Aminomethyl)benzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2 It is characterized by the presence of an aminomethyl group attached to a benzene ring, which also bears two sulfonamide groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the double Mitsunobu annulation reaction, which is effective for constructing medium to large ring systems in moderate to good chemical yields . This reaction involves the use of reagents such as triphenylphosphine and diethyl azodicarboxylate under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)benzene-1,3-disulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aminomethyl and sulfonamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)benzene-1,3-disulfonamide has several scientific research applications:
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and other biological interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl group may also play a role in binding to specific sites on the target molecules, enhancing the compound’s effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3-disulfonamide: Lacks the aminomethyl group but shares the sulfonamide functionality.
4-(Aminomethyl)benzene-1,3-disulfonamide: Similar structure but with the aminomethyl group at a different position.
Uniqueness
5-(Aminomethyl)benzene-1,3-disulfonamide is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positioning may result in different biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
918810-53-4 |
|---|---|
Fórmula molecular |
C7H11N3O4S2 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
5-(aminomethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H11N3O4S2/c8-4-5-1-6(15(9,11)12)3-7(2-5)16(10,13)14/h1-3H,4,8H2,(H2,9,11,12)(H2,10,13,14) |
Clave InChI |
BCLMDXPEQCHBQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


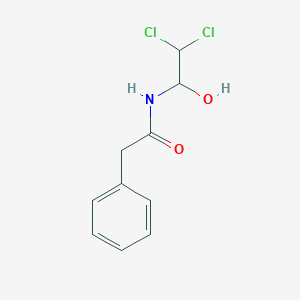
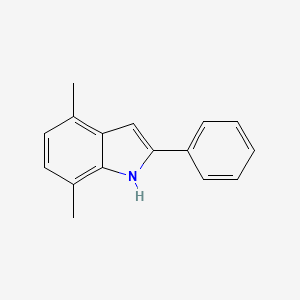
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
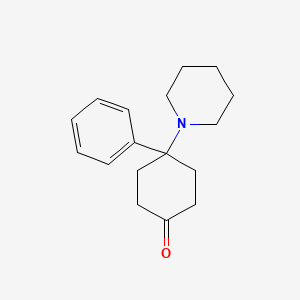
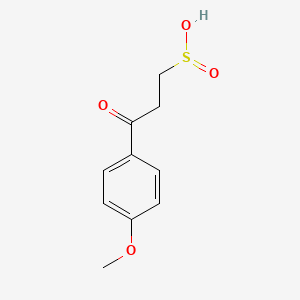
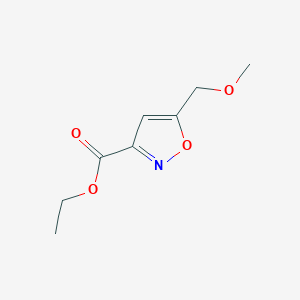
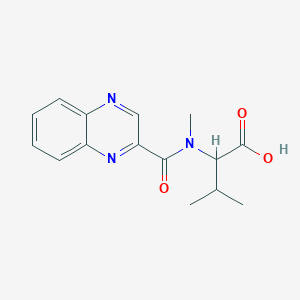
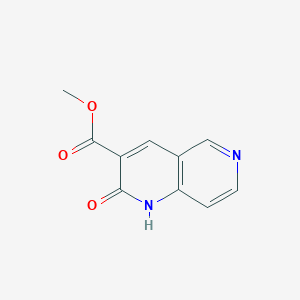
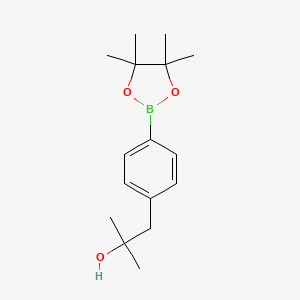
![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
